Hyaluronate Dodecasaccharide

Neuroinflammation Multiple Sclerosis Lymphocyte Trafficking

Hyaluronate Dodecasaccharide (HA12) is the definitive 12-mer hyaluronan oligosaccharide for precise structure-function studies. Unlike shorter HA fragments (HA4, HA6, HA8), HA12 uniquely stimulates CD44-dependent angiogenesis, upregulates CXCL1/GRO1, and impairs lymphocyte slow rolling independently of TLR4. Its 12-sugar length positions it perfectly within the 6–18 sugar monovalent CD44 binding window, eliminating multivalent avidity artifacts. HA12 also serves as the only valid negative control for HA4-mediated cytoprotection in hyperthermic stress, ischemia-reperfusion, and neuroprotection studies. Procure HA12 to ensure reproducibility and biological specificity in your hyaluronan signaling research.

Molecular Formula C84H128N6O67
Molecular Weight 2293.9 g/mol
CAS No. 71058-16-7
Cat. No. B1497027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyaluronate Dodecasaccharide
CAS71058-16-7
Molecular FormulaC84H128N6O67
Molecular Weight2293.9 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC9C(C(OC(C9O)CO)OC1C(C(C(OC1C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC1C(C(C(C(O1)C(=O)O)O)O)O
InChIInChI=1S/C84H128N6O67/c1-14(98)85-20(7-91)51(32(105)21(104)8-92)141-80-46(119)40(113)57(63(153-80)69(126)127)147-75-28(87-16(3)100)53(34(107)23(10-94)137-75)143-82-48(121)42(115)59(65(155-82)71(130)131)149-77-30(89-18(5)102)55(36(109)25(12-96)139-77)145-84-50(123)44(117)61(67(157-84)73(134)135)151-78-31(90-19(6)103)56(37(110)26(13-97)140-78)146-83-49(122)43(116)60(66(156-83)72(132)133)150-76-29(88-17(4)101)54(35(108)24(11-95)138-76)144-81-47(120)41(114)58(64(154-81)70(128)129)148-74-27(86-15(2)99)52(33(106)22(9-93)136-74)142-79-45(118)38(111)39(112)62(152-79)68(124)125/h7,20-67,74-84,92-97,104-123H,8-13H2,1-6H3,(H,85,98)(H,86,99)(H,87,100)(H,88,101)(H,89,102)(H,90,103)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,74-,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+/m0/s1
InChIKeyDRBGQOJLPOCFMV-CVTJHGCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyaluronate Dodecasaccharide (CAS 71058-16-7): A Structurally Defined HA12 Oligosaccharide for Size-Specific Hyaluronan Research


Hyaluronate Dodecasaccharide (HA12) is a structurally defined hyaluronan (HA) oligosaccharide composed of 12 monosaccharide units (6 disaccharide repeats) with the molecular formula C84H128N6O67 and a molecular weight of 2293.9–2293.92 g/mol . It is typically supplied as a white to off-white powder with a purity of ≥95% as determined by HPLC . HA12 serves as a critical research tool for probing the size-dependent biological functions of hyaluronan fragments, including receptor binding, angiogenic signaling, and modulation of inflammatory processes [1].

Why Substituting Hyaluronate Dodecasaccharide with Alternative HA Oligomers or High-Molecular-Weight HA Compromises Experimental Reproducibility


Hyaluronan fragments exhibit profoundly divergent and often opposing biological activities that are strictly governed by saccharide chain length [1]. Substituting Hyaluronate Dodecasaccharide (12-mer) with a hexasaccharide (6-mer), octasaccharide (8-mer), decasaccharide (10-mer), or high-molecular-weight HA (>1000 kDa) cannot be assumed to yield equivalent experimental outcomes. For instance, while HA12 stimulates endothelial cell differentiation and angiogenesis [2], HA6 fails to displace CD44-bound HA [3] and HA4 selectively upregulates heat shock proteins where HA12 is inert [4]. This size-specific functional bifurcation—ranging from receptor activation avidity to downstream gene expression signatures—necessitates the use of precisely defined HA12 for studies targeting processes in the 10–14 saccharide functional window.

Quantitative Differentiation of Hyaluronate Dodecasaccharide (HA12) vs. Shorter HA Oligosaccharides and High-Molecular-Weight HA


HA12 Impairs Lymphocyte Slow Rolling on Brain Endothelial Cells Independently of CD44 and TLR4, in Contrast to Tetrasaccharide

Hyaluronan dodecasaccharide (HA12) impairs activated lymphocyte slow rolling on brain vascular endothelial cells when applied to lymphocytes. This effect is independent of both CD44 and Toll-like receptor-4 (TLR4). In contrast, hyaluronan tetrasaccharide (HA4) does not exhibit the same inhibitory effect on lymphocyte rolling [1]. Subcutaneous injection of HA12 or HA4 both delayed the onset of experimental autoimmune encephalomyelitis (EAE) in mice [1].

Neuroinflammation Multiple Sclerosis Lymphocyte Trafficking

HA12 Fails to Upregulate Hsp72 Expression, Distinguishing It from the Active Tetrasaccharide (HA4)

Treatment of K562 cells with hyaluronan tetrasaccharide (HA4) upregulated heat shock protein 72 (Hsp72) expression following hyperthermia and suppressed cell death. In contrast, treatment with hyaluronan dodecasaccharide (HA12) did not elicit any change in Hsp72 protein expression under identical stress conditions [1]. Other tested sizes, including di-, hexa-, and decasaccharides, also showed no effect [1].

Cytoprotection Heat Shock Response Stress Biology

HA12 Induces Endothelial Cell Differentiation and Tube Formation via CD44-Dependent and Distinct Gene Expression

Hyaluronan dodecasaccharide (HA12) stimulates capillary endothelial cell sprouting in a three-dimensional collagen gel, an effect inhibited by CD44-blocking antibodies [1]. Microarray analysis revealed that HA12 and FGF-2 induce overlapping but distinct gene expression profiles; notably, HA12 selectively upregulates the chemokine CXCL1/GRO1, which is essential for HA12-induced morphogenesis [1]. HA12-induced endothelial cell differentiation is dependent on ornithine decarboxylase (Odc) and ornithine decarboxylase antizyme inhibitor (Oazi) expression [1].

Angiogenesis Endothelial Biology Tumor Microenvironment

HA12 Exhibits Monovalent CD44 Binding Avidity, Placing It at the Upper Limit of the 6–18 Sugar Monovalent Binding Window

Using low molecular weight hyaluronan oligomers of defined sizes, monovalent binding to cell surface CD44 was observed for oligomers between 6 and 18 sugars in length [1]. HA12 (12 sugars) falls within this monovalent binding window. At approximately 20 to 38 sugars, an approximate 3-fold increase in avidity occurs, indicating a transition to divalent binding [1]. In the presence of the inducing monoclonal antibody IRAWB14, a progressive increase in avidity was observed with increasing oligomer size from 22 to 38 sugars [1].

Receptor-Ligand Kinetics CD44 Biology Multivalency

High-Impact Research and Industrial Applications for Hyaluronate Dodecasaccharide (HA12)


Neuroinflammation and Multiple Sclerosis Model Studies

HA12 is uniquely suited for investigating lymphocyte trafficking across the blood-brain barrier in experimental autoimmune encephalomyelitis (EAE) models. Its ability to impair lymphocyte slow rolling on brain endothelial cells independently of CD44 and TLR4 [1] makes it a valuable tool for studying CD44/TLR4-independent mechanisms of immune cell extravasation. Researchers can use HA12 to dissect hyaluronan fragment-mediated modulation of CNS inflammation without confounding contributions from shorter oligomers like HA4, which lack this activity [1].

Angiogenesis and Tumor Microenvironment Research

HA12 serves as a specific, CD44-dependent angiogenic stimulus for endothelial cell differentiation and tube formation assays. Its distinct gene expression profile—particularly the selective upregulation of CXCL1/GRO1 [2]—enables researchers to study HA fragment-induced angiogenesis as a pathway distinct from classical growth factor (e.g., FGF-2) signaling. HA12 is particularly valuable for in vitro 3D collagen gel sprouting assays and for screening inhibitors of CD44-mediated angiogenic signaling.

Heat Shock Protein and Cytoprotection Studies (Negative Control Application)

In studies of hyaluronan fragment-mediated cytoprotection, HA12 serves as an essential size-matched negative control for HA4 (tetrasaccharide). Since HA12 does not upregulate Hsp72 expression under hyperthermic stress, while HA4 does [3], HA12 allows researchers to confirm that any observed cytoprotective effects are specific to the tetrasaccharide length. This application is critical for studies of HA fragment effects on cellular stress responses, ischemia-reperfusion injury, and neuroprotection.

CD44 Receptor-Ligand Interaction and Avidity Studies

HA12 is an optimal probe for studying monovalent CD44-hyaluronan binding interactions. Its 12-sugar length positions it within the 6–18 sugar monovalent binding window identified by Lesley et al. (2000) [4], avoiding the multivalent avidity effects that complicate binding measurements with longer HA fragments. HA12 can be used in competition binding assays, surface plasmon resonance (SPR) studies, and molecular modeling to characterize the structural requirements for CD44 recognition of hyaluronan.

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